![molecular formula C10H11BrO4S B13885974 2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane](/img/structure/B13885974.png)
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane
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Overview
Description
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane is an organic compound characterized by a bromine atom, a methylsulfonyl group, and a dioxolane ring attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, temperature control, and purification techniques are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for modifying the methylsulfonyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane has several scientific research applications:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The bromine atom and methylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring may also play a role in stabilizing the molecule and enhancing its solubility.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Shares the bromine and phenyl structure but lacks the dioxolane and methylsulfonyl groups.
4-Bromo-2-nitrotoluene: Contains a bromine atom and a nitro group on the phenyl ring, differing in functional groups and reactivity.
Uniqueness
2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the dioxolane ring and methylsulfonyl group differentiates it from other brominated phenyl compounds, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-(4-Bromo-2-(methylsulfonyl)phenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
This structure features a brominated phenyl group and a methylsulfonyl moiety attached to the dioxolane ring, which is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Dioxolane Ring : The dioxolane structure is formed through the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst.
- Bromination : The introduction of the bromine atom at the para position on the phenyl ring is achieved using brominating agents.
- Methylsulfonyl Group Introduction : This can be accomplished via sulfonation reactions using methylsulfonyl chloride.
Antimicrobial Activity
Research has indicated that derivatives containing the dioxolane structure exhibit significant antimicrobial properties. For example, studies on related compounds have shown promising results against various bacterial strains, suggesting that this compound may possess similar activities .
Anti-inflammatory Properties
Compounds with similar structural motifs have demonstrated potent anti-inflammatory effects. For instance, studies have shown that certain dioxolane derivatives inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation pathways. The IC50 values for related compounds ranged from 0.10 to 0.31 µM . This suggests that this compound may also exhibit selective COX-2 inhibition.
Case Studies
A case study involving a series of synthesized dioxolane derivatives highlighted their efficacy in reducing edema in animal models. Compounds similar to this compound displayed significant reductions in inflammatory markers and improved therapeutic outcomes compared to standard treatments like diclofenac .
Data Summary
Properties
Molecular Formula |
C10H11BrO4S |
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Molecular Weight |
307.16 g/mol |
IUPAC Name |
2-(4-bromo-2-methylsulfonylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11BrO4S/c1-16(12,13)9-6-7(11)2-3-8(9)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
JNZFJBLHILOTDU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)C2OCCO2 |
Origin of Product |
United States |
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